molecular formula C8H9FN3Na4O12P3S B12389365 Emtricitabine triphosphate (tetrasodium salt)

Emtricitabine triphosphate (tetrasodium salt)

Cat. No.: B12389365
M. Wt: 575.12 g/mol
InChI Key: UVCVKFWKKXBGTF-YPNYOHIOSA-J
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Description

Emtricitabine triphosphate (tetrasodium salt) is the tetrasodium salt form of Emtricitabine triphosphate, which is a phosphorylated anabolite of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor that targets HIV and HBV . This compound is primarily used in scientific research and has significant applications in the field of antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine triphosphate (tetrasodium salt) involves the phosphorylation of Emtricitabine. The process typically includes the use of phosphorylating agents under controlled conditions to achieve the desired triphosphate form. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the stability and purity of the product .

Industrial Production Methods: Industrial production of Emtricitabine triphosphate (tetrasodium salt) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine triphosphate (tetrasodium salt) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving Emtricitabine triphosphate (tetrasodium salt) include phosphorylating agents, solvents like water or organic solvents, and catalysts that facilitate the reaction. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major product formed from the phosphorylation of Emtricitabine is Emtricitabine triphosphate. In substitution reactions, the products vary depending on the substituent introduced .

Scientific Research Applications

Emtricitabine triphosphate (tetrasodium salt) has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the mechanisms of HIV and HBV inhibition. In medicinal chemistry, it serves as a model compound for developing new antiviral agents. Its role in inhibiting reverse transcriptase makes it a valuable compound in the study of viral replication and drug resistance .

Mechanism of Action

Emtricitabine triphosphate (tetrasodium salt) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and HBV. As a cytidine analog, it competes with deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further viral replication . This mechanism is crucial in reducing viral load and managing HIV and HBV infections.

Comparison with Similar Compounds

Similar Compounds:

  • Lamivudine
  • Tenofovir disoproxil fumarate
  • Zidovudine

Uniqueness: Emtricitabine triphosphate (tetrasodium salt) is unique due to its high specificity and potency in inhibiting reverse transcriptase. Compared to similar compounds like Lamivudine and Tenofovir, Emtricitabine has a longer half-life and better bioavailability, making it a preferred choice in combination therapies for HIV and HBV .

Properties

Molecular Formula

C8H9FN3Na4O12P3S

Molecular Weight

575.12 g/mol

IUPAC Name

tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1

InChI Key

UVCVKFWKKXBGTF-YPNYOHIOSA-J

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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